

Comprehensive Spectroscopic Characterization of 2,3-Dimethoxybenzenepropanoic Acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	3-(2,3-Dimethoxyphenoxy)propanoic acid
CAS No.:	64139-40-8
Cat. No.:	B3276389

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Chemical Identity & Significance

2,3-Dimethoxybenzenepropanoic acid (also known as 3-(2,3-dimethoxyphenyl)propanoic acid) is a carboxylic acid derivative characterized by a propanoic acid side chain attached to a benzene ring substituted with methoxy groups at the ortho (2) and meta (3) positions.[1]

- IUPAC Name: 3-(2,3-dimethoxyphenyl)propanoic acid[1]
- CAS Number: 10538-48-4[1][2][3]
- Molecular Formula: C₁₁H₁₄O₄
- Molecular Weight: 210.23 g/mol
- Physical State: White to off-white crystalline powder
- Melting Point: 64–68 °C (Literature value)[3]

Synthesis Context

This compound is typically synthesized via the catalytic hydrogenation of 2,3-dimethoxycinnamic acid (CAS 7345-82-6). Understanding this origin is crucial for spectroscopy, as the primary impurity is often the unreduced alkene, which presents distinct vinyl signals in NMR.

Spectroscopic Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below represents the standard shifts observed in deuterated chloroform (

).

¹H NMR (400 MHz,

)

The proton spectrum is characterized by the disappearance of the cinnamic acid vinyl doublets and the appearance of two triplets corresponding to the saturated ethyl chain.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
10.5 – 12.0	Broad Singlet (br s)	1H	–COOH	Carboxylic acid proton; shift varies with concentration and solvent acidity.
6.98	Triplet (t) / dd	1H	Ar-H (C5)	The proton at position 5 is coupled to both H4 and H6 (Hz).
6.80 – 6.85	Multiplet (m)	2H	Ar-H (C4, C6)	Protons ortho and para to the alkyl chain; often overlap.
3.86	Singlet (s)	3H	–OCH	Methoxy group at C3 (slightly more deshielded).
3.83	Singlet (s)	3H	–OCH	Methoxy group at C2 (sterically crowded).
2.95 – 3.00	Triplet (t)	2H	Ar-CH –	Benzylic protons; coupled to the -methylene (Hz).

2.65 – 2.70	Triplet (t)	2H	-CH -COOH	-methylene protons adjacent to the carbonyl.
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Technical Note: The 2,3-substitution pattern creates a distinct "ABC" or "ABX" spin system in the aromatic region, differentiating it from the 3,4-isomer (which shows an ABX pattern with a clear doublet and dd) and the 2,5-isomer (which shows isolated para protons or weak coupling).

C NMR (100 MHz,

)

The carbon spectrum confirms the presence of the carbonyl, two oxygenated aromatic carbons, and the saturated side chain.

Chemical Shift (, ppm)	Carbon Type	Assignment
179.5	Quaternary (C=O)	Carboxylic acid carbonyl
152.8	Quaternary (C-O)	C3 (Aromatic C-OMe)
147.2	Quaternary (C-O)	C2 (Aromatic C-OMe)
133.5	Quaternary (C-R)	C1 (Ipso carbon attached to alkyl chain)
124.0	Methine (CH)	C5 (Aromatic)
122.1	Methine (CH)	C6 (Aromatic)
111.5	Methine (CH)	C4 (Aromatic)
60.8	Methyl (CH)	OMe at C2 (Deshielded due to ortho-disposition)
55.8	Methyl (CH)	OMe at C3
34.5	Methylene (CH)	-Carbon (-CH COOH)
29.8	Methylene (CH)	Benzylic Carbon (Ar-CH -)

B. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative Mode).

- Molecular Ion (

):

210

- Base Peak: Often 151 (Tropylium-like cation derivative) or 136.
- Fragmentation Pathway:
 - : Parent ion.
 - 151: Loss of the carboxymethyl radical (, mass 59). This cleavage at the benzylic position is the dominant fragmentation pathway, generating a stable dimethoxybenzyl cation.
 - 136: Subsequent loss of a methyl group (, mass 15) from the methoxy substituent.

C. Infrared (IR) Spectroscopy

Key functional group absorptions (KBr Pellet or ATR):

- 2500 – 3300 cm⁻¹
: Broad, strong O–H stretch (Carboxylic acid dimer).
- 1705 – 1720 cm⁻¹
: Strong C=O stretch (Carboxylic acid).
- 1585, 1480 cm⁻¹
: Aromatic C=C ring stretch.
- 1260, 1040 cm⁻¹
: C–O stretch (Aryl alkyl ether).

Experimental Protocol: Structural Verification Workflow

To ensure scientific integrity, the following workflow is recommended for validating the identity of synthesized or purchased 2,3-dimethoxybenzenepropanoic acid.

Step 1: Sample Preparation

- Dissolve 10–15 mg of the sample in 0.6 mL of CDCl₃

(Chloroform-d).

- Rationale: CDCl₃

is preferred over DMSO-d₆

for carboxylic acids when observing the splitting of the ethyl chain, as DMSO viscosity can sometimes broaden multiplets. However, if the acid proton is not visible, add a drop of D

O (proton exchange) or switch to DMSO-d₆

- Filter the solution through a cotton plug into the NMR tube to remove undissolved particulates that cause field inhomogeneity.

Step 2: Acquisition Parameters

- Pulse Sequence: Standard 1H ZG30.
- Scans: Minimum 16 scans for high signal-to-noise ratio (S/N).
- Relaxation Delay (D1): Set to

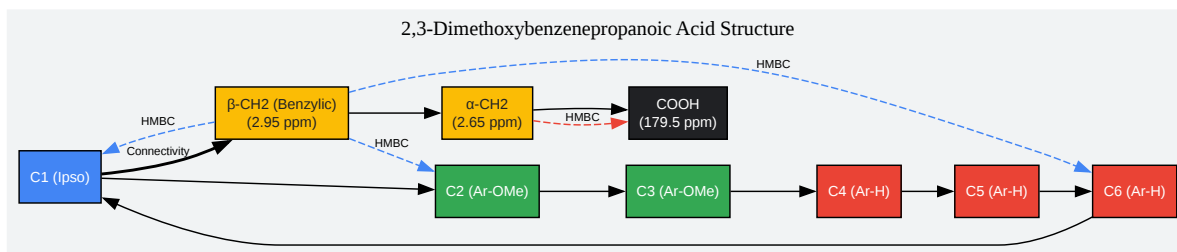
second to ensure full relaxation of the aromatic protons for accurate integration.

Step 3: Data Processing & Logic Check

- Integration Check: Normalize the methoxy singlets to 6.00. The aromatic region must integrate to 3.00, and the two aliphatic triplets must integrate to 2.00 each.
- Impurity Flag: Look for doublets at 6.5 and 8.0 ppm. These indicate unreduced 2,3-dimethoxycinnamic acid.

Visualization of Structural Logic

The following diagram illustrates the connectivity and key HMBC (Heteronuclear Multiple Bond Correlation) interactions used to assign the quaternary carbons.



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Caption: Structural connectivity and key HMBC correlations verifying the attachment of the propanoic acid side chain to the C1 position.

References

- National Institute of Standards and Technology (NIST). 3-(2,3-Dimethoxyphenyl)propanoic acid Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
- PubChem. Compound Summary for CID 314929: 3-(2,3-dimethoxyphenyl)propanoic acid. National Center for Biotechnology Information. Available at: [\[Link\]](#)

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Sources

- [1. 4,5-Dimethoxy indane - CAS号 51932-57-1 - 摩熵化学 \[molaid.com\]](#)
- [2. 4,5-dimethoxyindan-2-one - CAS号 52643-96-6 - 摩熵化学 \[molaid.com\]](#)
- [3. 3-\(2,3-DIMETHOXYPHENYL\)PROPANOIC ACID price,buy 3-\(2,3-DIMETHOXYPHENYL\)PROPANOIC ACID - chemicalbook \[chemicalbook.com\]](#)
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